(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine
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Overview
Description
(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine is an organic compound that features a cyclohexyl ring, an allyl group, and a furan ring connected to an amine group. This compound is of interest due to its unique structure, which combines elements of both aliphatic and aromatic chemistry, potentially leading to diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclohexyl ring with an allyl group through a series of alkylation reactions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the furan-2-ylmethyl group. Finally, the amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions may use reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines, depending on the nucleophile used.
Scientific Research Applications
(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine has a range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyl group and furan ring can participate in various chemical interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Allyl-cyclohexyl)-phenethyl-amine: Similar structure but with a phenethyl group instead of a furan ring.
Cyclohexanepropanoic acid, 2-propenyl ester: Contains a cyclohexyl ring and an allyl group but lacks the furan and amine functionalities.
1-Allyl-1-cyclohexanol: Features a cyclohexyl ring and an allyl group but has a hydroxyl group instead of a furan and amine.
Uniqueness
(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine is unique due to the combination of its cyclohexyl, allyl, furan, and amine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-prop-2-enylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-14(9-4-3-5-10-14)15-12-13-7-6-11-16-13/h2,6-7,11,15H,1,3-5,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTFIRHTMPPACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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